molecular formula C10H7FN2O B2576640 1-(4-fluorobenzoyl)-1H-imidazole CAS No. 90172-63-7

1-(4-fluorobenzoyl)-1H-imidazole

Cat. No.: B2576640
CAS No.: 90172-63-7
M. Wt: 190.177
InChI Key: QSGSBDYTNHSOQM-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-1H-imidazole is an organic compound that features a fluorobenzoyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-fluorobenzoyl)-1H-imidazole can be synthesized through a multi-step process. One common method involves the acylation of imidazole with 4-fluorobenzoyl chloride. The reaction typically proceeds under basic conditions, using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:

Imidazole+4-fluorobenzoyl chlorideThis compound+HCl\text{Imidazole} + \text{4-fluorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Imidazole+4-fluorobenzoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom on the benzoyl group can be replaced by nucleophiles such as amines or thiols.

    Electrophilic aromatic substitution: The imidazole ring can participate in reactions with electrophiles, leading to substitution at the nitrogen atoms.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols, typically under basic conditions.

    Electrophilic aromatic substitution: Electrophiles such as halogens or nitro groups, often in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Products include substituted imidazoles with various functional groups replacing the fluorine atom.

    Electrophilic aromatic substitution: Products include imidazole derivatives with electrophilic groups attached to the ring.

    Reduction: The major product is 1-(4-fluorobenzyl)-1H-imidazole.

Scientific Research Applications

1-(4-fluorobenzoyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe to study biological processes involving imidazole-containing enzymes or receptors.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity through interactions with hydrophobic pockets in the target protein. The imidazole ring can participate in hydrogen bonding and other interactions that stabilize the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Fluorobenzene: A simpler compound with a fluorine atom attached to a benzene ring.

    4-fluorobenzoyl chloride: A precursor used in the synthesis of 1-(4-fluorobenzoyl)-1H-imidazole.

    1H-imidazole: The parent imidazole compound without the fluorobenzoyl group.

Uniqueness

This compound is unique due to the presence of both the fluorobenzoyl group and the imidazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(4-fluorophenyl)-imidazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-9-3-1-8(2-4-9)10(14)13-6-5-12-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGSBDYTNHSOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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